(4E)-4-({[2-(4-fluorophenyl)ethyl]amino}methylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a fluorophenethyl group, a nitrophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The starting materials often include 4-fluorophenethylamine, 4-nitrobenzaldehyde, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one. The key steps in the synthesis may involve:
Condensation Reaction: Combining 4-fluorophenethylamine with 4-nitrobenzaldehyde under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 5-methyl-2,4-dihydro-3H-pyrazol-3-one to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The fluorophenethyl group may interact with receptors or enzymes, while the nitrophenyl group can participate in redox reactions. The pyrazolone core may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **4-{(E)-1-[(4-CHLOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- **4-{(E)-1-[(4-BROMOPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
The presence of the fluorophenethyl group in 4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H17FN4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H17FN4O3/c1-13-18(12-21-11-10-14-2-4-15(20)5-3-14)19(25)23(22-13)16-6-8-17(9-7-16)24(26)27/h2-9,12,22H,10-11H2,1H3 |
InChI Key |
PWVLOUHTZBTQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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